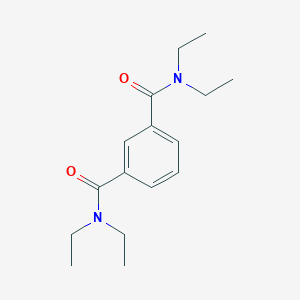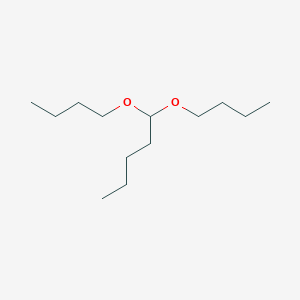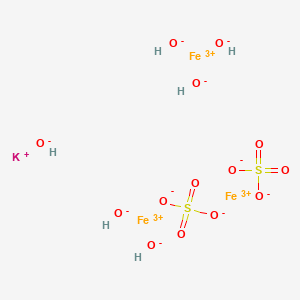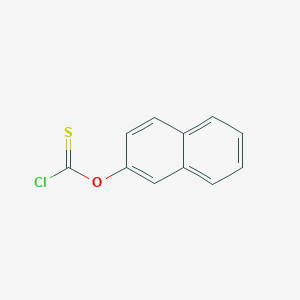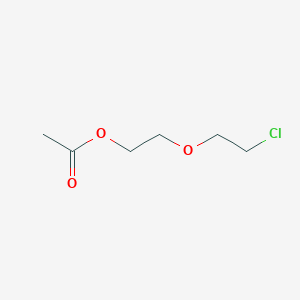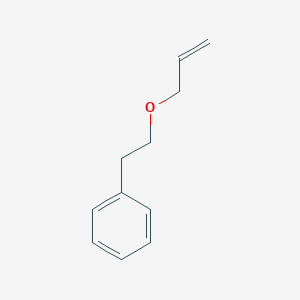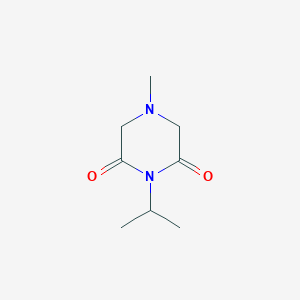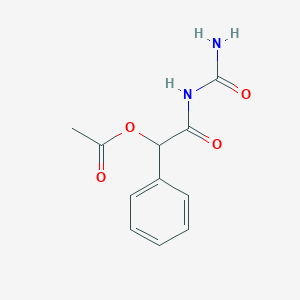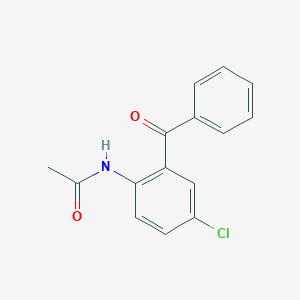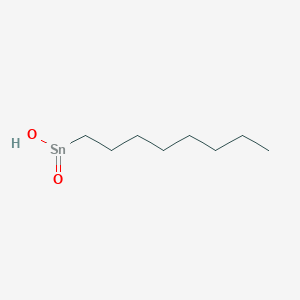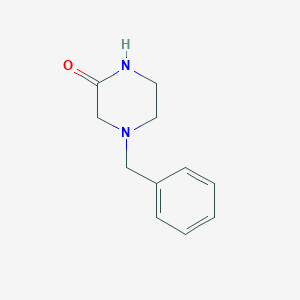
4-Benzylpiperazin-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Benzylpiperazin-2-one and its derivatives involves innovative methodologies that highlight the compound's accessibility and the efficiency of synthetic routes. For instance, a novel three-step synthesis from the methyl ester of (S)-serine has been described, utilizing diastereomeric oxazolidine derivatives as key intermediates, leading to chiral, non-racemic bicyclic lactams with promising interaction with σ1-receptors (Beduerftig et al., 2001). Additionally, efficient synthesis routes have been developed for related compounds, emphasizing the versatility of the benzylpiperazine scaffold in medicinal chemistry (Koroleva et al., 2012).
Molecular Structure Analysis
The molecular structure of 4-Benzylpiperazin-2-one derivatives has been elucidated through various spectroscopic techniques, including NMR and X-ray crystallography. These studies reveal the compound's conformational preferences and the impact of substituents on its three-dimensional structure. For example, the structure of a designer benzylpiperazine was confirmed by NMR and X-ray crystallography, highlighting the compound's planarity and potential for further functionalization (Westphal et al., 2009).
Chemical Reactions and Properties
4-Benzylpiperazin-2-one undergoes a variety of chemical reactions, demonstrating its reactivity and utility in organic synthesis. It has been used as a precursor in the synthesis of nitrone compounds, which undergo cycloadditions with alkynes and alkenes to give isoxazolines and isoxazolidines, respectively. These transformations showcase the compound's versatility in creating complex, biologically active molecules (Bernotas & Adams, 1996).
Applications De Recherche Scientifique
Antimicrobial Activity
- Scientific Field: Medicinal Chemistry
- Summary of Application: 4-Benzylpiperazin-2-one is used in the synthesis of novel compounds that exhibit significant antibacterial and antifungal activity .
- Methods of Application: The compound is synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
- Results or Outcomes: The synthesized compounds were found to have significant antibacterial and antifungal activity. The estimated score by genetic algorithm was found to have a good correlation with the experimental inhibitory potency of the derivatives .
Derivative of Piperazine and Isopentylamine
- Scientific Field: Organic Chemistry
- Summary of Application: 4-Benzylpiperazin-2-one is a derivative of piperazine and isopentylamine and is used in a variety of scientific research applications.
- Results or Outcomes: This molecule has been studied extensively in recent years due to its potential therapeutic applications.
Asymmetric Catalytic Access to Piperazin-2-ones
- Scientific Field: Organic Chemistry
- Summary of Application: 4-Benzylpiperazin-2-one is used in a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones .
- Methods of Application: The reaction involves commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines .
- Results or Outcomes: The reaction yields 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones in yields of 38 to 90% and up to 99% ee . This sequence has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of the potent antiemetic drug Aprepitant .
Synthesis and Reaction of 1-Substituted-4-benzylpiperazin-2-ones
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-benzylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-9-13(7-6-12-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWVHKNCFZRBRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466485 | |
| Record name | 4-benzylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylpiperazin-2-one | |
CAS RN |
13754-41-1 | |
| Record name | 4-benzylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-3-oxopiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

